molecular formula C9H8N2O B105412 6-Methylquinazolin-4-ol CAS No. 19181-53-4

6-Methylquinazolin-4-ol

Cat. No. B105412
CAS RN: 19181-53-4
M. Wt: 160.17 g/mol
InChI Key: JUCDXPIFJIVICL-UHFFFAOYSA-N
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Description

6-Methylquinazolin-4-ol is a chemical compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry for drug development. Although the provided data does not directly discuss 6-Methylquinazolin-4-ol, it does provide insights into various quinazoline derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of quinazoline derivatives is a topic of interest in several studies. For instance, the synthesis of 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline involved a selective inhibitory action on cyclic GMP phosphodiesterase and required a specific 4-substituted group for potent inhibition . Another study described the preparation of 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide through a multi-step process starting from benzo[d][1,3]oxazin-4-one, followed by several reactions to yield various pyrazoles, triazoles, and other derivatives . Additionally, the synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one was optimized to provide a high yield, demonstrating the importance of efficient synthetic routes in the production of quinazoline-based drugs .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their biological activity. For example, the crystal structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline was determined using X-ray crystallography, revealing an orthorhombic system with specific space group parameters and hydrogen bonding interactions . Similarly, the crystal structures of four isomeric hydrogen-bonded co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids were determined, highlighting the role of hydrogen bonding in the molecular assembly .

Chemical Reactions Analysis

The chemical reactivity of quinazoline derivatives is diverse, as evidenced by the various reactions they undergo. For instance, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, was synthesized through reactions involving chloral hydrate, hydroxylamine hydrochloride, and thioacetamide, followed by bromination . The synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline also involved multiple steps, including substitution, nitration, reduction, cyclization, and chlorination .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are closely related to their biological activities. For example, the compound 4-methylquinazoline was identified as a minor component of the male sex pheromone in Nasonia vitripennis and was found to synergize the response of virgin females to other pheromone components . Another compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, exhibited potent apoptosis-inducing activity, excellent blood-brain barrier penetration, and efficacy in cancer models, demonstrating its potential as an anticancer agent . The antimicrobial activity of new isoxazole derivatives incorporating a 6,8-dibromo-2-methylquinazolin-4-one moiety was also evaluated, indicating the importance of these properties in drug discovery .

Scientific Research Applications

Anticancer Potential

6-Methylquinazolin-4-ol derivatives have shown promise in cancer research. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a related compound, has been identified as a potent apoptosis inducer and a potential anticancer agent. It demonstrates high blood-brain barrier penetration and efficacy in breast and other cancer models (Sirisoma et al., 2009).

Anti-inflammatory and Antimicrobial Properties

Certain 2-methylquinazolin-4(3H)-one derivatives, which are structurally similar to 6-Methylquinazolin-4-ol, have been found to exhibit significant anti-inflammatory and antimicrobial activities. These derivatives demonstrate inhibitory effects on TNF-α and IL-6, as well as antimicrobial effects against pathogenic bacteria and fungi (Keche & Kamble, 2014).

Antitumor and Tubulin Inhibition

Compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, related to 6-Methylquinazolin-4-ol, have shown promising results as antitumor leads. They inhibit tumor growth in mice and demonstrate tubulin-binding tumor-vascular disrupting capabilities (Cui et al., 2017).

Inhibitors Targeting the Colchicine Site

Another area of application is the development of tubulin-polymerization inhibitors, such as 4-(N-Cycloamino)phenylquinazolines. These compounds, derived from modifications of 6-methylquinazoline structures, have shown high cytotoxic activity and significant potency against tubulin assembly, targeting the colchicine site on tubulin (Wang et al., 2014).

Antituberculosis Potential

Compounds like 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one have demonstrated potent anti-tuberculosis activity, suggesting their potential as new anti-tuberculosis agents (Panneerselvam et al., 2016).

Chitin Synthase Inhibitors

Design and synthesis of quinazoline-2,4-diones conjugated with amino acids have been explored for their potential as chitin synthase inhibitors, targeting fungal chitin synthase enzyme. This suggests their use in antifungal applications (Noureldin et al., 2018).

Safety And Hazards

The safety information for 6-Methylquinazolin-4-ol indicates that it is harmful by inhalation, in contact with skin, and if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

6-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCDXPIFJIVICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308080
Record name 6-methylquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylquinazolin-4-ol

CAS RN

19181-53-4
Record name 19181-53-4
Source DTP/NCI
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Record name 6-methylquinazolin-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylquinazolin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
C Dalvit, M Flocco, M Veronesi… - … Chemistry & High …, 2002 - ingentaconnect.com
… each) containing the molecules SPECS AB-323/25048456, ethyl 2-quinoxalinecarboxylate, methyl isoquinoline-3-carboxylate, 7-phenyl4-pteridinol, 2-amino-6-methylquinazolin-4-ol, 5-…
Number of citations: 111 www.ingentaconnect.com
C Dalvit, E Ardini, M Flocco, GP Fogliatto… - Journal of the …, 2003 - ACS Publications
… The reaction was performed in the absence of compound (b), in the presence of a five compound mixture (2-amino-6 methylquinazolin-4 ol, ethyl 2-quinoxalinecarboxylate, 5-…
Number of citations: 166 pubs.acs.org
C Dalvit, G Papeo, N Mongelli… - Drug development …, 2005 - Wiley Online Library
… of five molecules (2-amino-6 methylquinazolin-4-ol, ethyl 2-quinoxalinecarboxylate, 5-… a mixture of five compounds (2-amino-6 methylquinazolin-4-ol, ethyl 2-quinoxalinecarboxylate, 5-…
Number of citations: 24 onlinelibrary.wiley.com
C Dalvit, E Ardini, GP Fogliatto, N Mongelli… - Drug discovery today, 2004 - Elsevier
… The four compounds are: 2-amino-6 methylquinazolin-4 ol, ethyl 2-quinoxalinecarboxylate, 5-methylbenzimidazole and methyl isoquinoline-3-carboxylate. The activated enzyme AKT1, …
Number of citations: 88 www.sciencedirect.com
C Dalvit, M Flocco, S Knapp, M Mostardini… - Journal of the …, 2002 - ACS Publications
The Achille's heel of ligand-based NMR screening methods is their failure to detect high-affinity ligands and molecules that bind covalently to the receptor. We have developed a novel …
Number of citations: 195 pubs.acs.org
X Zhang, R Li, K Qiao, Z Ge, L Zhang… - Archiv der …, 2013 - Wiley Online Library
Two series of dithiocarbamic acid esters, 4‐anilinoquinazoline‐6‐ylmethylcarbamodithioic acid esters and 3‐cyano‐4‐anilinoquinolin‐6‐ylmethylcarbamodithioic acid esters, were …
Number of citations: 13 onlinelibrary.wiley.com
C Dalvit - Progress in Nuclear Magnetic Resonance …, 2007 - Elsevier
In recent years considerable effort has been devoted to increasing the success rate of the drug discovery process [1–7]. The focus has been mainly on quantity and speed. Technologies …
Number of citations: 218 www.sciencedirect.com
M Veronesi, C Dalvit - Modern Magnetic Resonance, 2008 - Springer
NMR screening has emerged as a powerful and reliable approach for identification of potential drug candidates [1]. The technique is now recognized for its impact on the drug discovery …
Number of citations: 4 link.springer.com

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